1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 4-methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent at the 4-position. The carboxylic acid group (-COOH) is attached to the 4-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted with a 4-methoxyphenyl group at the 1-position and a carboxylic acid group at the 4-position. The pyrazole ring also has methyl groups at the 3 and 5 positions .Scientific Research Applications
1. Synthesis and Molecular Conformation
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, along with its derivatives, has been utilized in the synthesis of complex hydrogen-bonded framework structures. These structures are notable for containing multiple types of hydrogen bonds, showcasing the compound's ability to contribute to intricate molecular architecture (Asma et al., 2018).
2. Crystal Structure and Hydrogen Bonding
The compound's derivatives have been synthesized and analyzed for their crystal structure and molecular interactions. One study highlighted the unique crystal packing stabilized by hydrogen bonding and other weak interactions, emphasizing the compound's role in forming structurally distinct molecules (Isuru R. Kumarasinghe et al., 2009).
3. Spectroscopic Evaluations and Nonlinear Optical Properties
The compound has been a subject of detailed spectroscopic investigation, revealing its potential in nonlinear optical applications. This research outlines the compound's electronic structure and interaction properties, contributing to the field of materials science and photonic applications (Ö. Tamer et al., 2015).
4. Structural Characterization in Medicinal Chemistry
Within the domain of medicinal chemistry, the compound and its derivatives have been synthesized and characterized. The structural elucidation, often involving NMR and crystallography, underlines the compound's versatility in forming pharmacologically relevant structures (N. Khalifa et al., 2017).
5. Functionalization Reactions and Antimicrobial Activity
The compound has been used as a precursor for various functionalization reactions, leading to novel structures with potential antimicrobial activity. This highlights the compound's role in the development of new therapeutic agents (E. Korkusuz et al., 2013).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLXEGXXPRUTQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429064 | |
Record name | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1001779-87-8 | |
Record name | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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